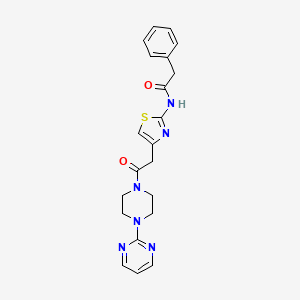
N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C21H22N6O2S and its molecular weight is 422.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)-2-phenylacetamide is a compound of interest due to its potential pharmacological applications, particularly in the fields of neuropharmacology and oncology. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy based on various studies.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C21H25N5O3, with a molecular weight of approximately 395.47 g/mol. The presence of a pyrimidine ring and piperazine moiety is significant in enhancing its pharmacological properties.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study on related piperazine derivatives demonstrated their efficacy in animal models for epilepsy using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (PTZ) tests. These tests showed that certain derivatives provided significant protection against seizures, suggesting potential therapeutic applications for epilepsy management .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound ID | Dose (mg/kg) | MES Protection | PTZ Protection |
|---|---|---|---|
| Compound 14 | 100 | Yes | No |
| Compound 16 | 300 | Yes | Yes |
| Compound 20 | 100 | Yes | No |
| Compound 24 | 300 | No | Yes |
Anticancer Activity
The anticancer potential of thiazole derivatives, including those related to this compound, has been explored extensively. A study synthesized novel thiazole-benzazole derivatives and evaluated their effects against A549 (lung cancer) and C6 (glioma) cell lines. The results indicated significant cytotoxicity and apoptotic induction in tumor cells, which supports the hypothesis that structural modifications can enhance anticancer activity .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Voltage-Gated Sodium Channels : Some derivatives have shown moderate binding affinity to neuronal voltage-sensitive sodium channels, which is crucial for their anticonvulsant activity.
- Induction of Apoptosis : The anticancer activity is often linked to the ability of these compounds to activate caspase pathways, leading to programmed cell death in cancer cells.
- Modulation of Neurotransmitter Systems : The piperazine moiety may interact with serotonin receptors, influencing mood and anxiety pathways.
Case Studies
Case Study 1: Anticonvulsant Efficacy Evaluation
In a controlled study, several piperazine derivatives were administered to mice at varying doses. The findings revealed that compounds with higher lipophilicity tended to show delayed but prolonged anticonvulsant effects, suggesting that pharmacokinetic properties play a critical role in therapeutic outcomes .
Case Study 2: Anticancer Activity Assessment
Another research effort focused on evaluating the anticancer effects of thiazole derivatives against various cancer cell lines using MTT assays and apoptosis assays. The results indicated that modifications to the thiazole structure significantly impacted cytotoxicity levels, with some compounds achieving IC50 values in the low micromolar range .
特性
IUPAC Name |
N-[4-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c28-18(13-16-5-2-1-3-6-16)25-21-24-17(15-30-21)14-19(29)26-9-11-27(12-10-26)20-22-7-4-8-23-20/h1-8,15H,9-14H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCGXALISYPKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














